Cas no 1171243-87-0 (1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamide)

1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamide structure
1171243-87-0 structure
商品名:1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamide
CAS番号:1171243-87-0
MF:C22H21F2N3O3
メガワット:413.41725230217
CID:5793020
PubChem ID:44062382

1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamide
    • AKOS024494742
    • 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
    • SR-01000920574-1
    • F5069-0597
    • 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
    • 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
    • 1171243-87-0
    • SR-01000920574
    • インチ: 1S/C22H21F2N3O3/c23-16-5-3-15(4-6-16)14-30-20-13-27(18-9-7-17(24)8-10-18)26-21(20)22(28)25-12-19-2-1-11-29-19/h3-10,13,19H,1-2,11-12,14H2,(H,25,28)
    • InChIKey: PTYKANBTWSPALT-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)N1C=C(C(C(NCC2CCCO2)=O)=N1)OCC1C=CC(=CC=1)F

計算された属性

  • せいみつぶんしりょう: 413.15509786g/mol
  • どういたいしつりょう: 413.15509786g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 7
  • 複雑さ: 554
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 65.4Ų

1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5069-0597-20mg
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1171243-87-0 90%+
20mg
$99.0 2023-05-21
Life Chemicals
F5069-0597-2μmol
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1171243-87-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5069-0597-5μmol
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1171243-87-0
5μmol
$63.0 2023-09-10
Life Chemicals
F5069-0597-10μmol
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1171243-87-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5069-0597-4mg
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1171243-87-0
4mg
$66.0 2023-09-10
Life Chemicals
F5069-0597-1mg
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1171243-87-0
1mg
$54.0 2023-09-10
Life Chemicals
F5069-0597-20μmol
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1171243-87-0 90%+
20μl
$79.0 2023-05-21
Life Chemicals
F5069-0597-10mg
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1171243-87-0
10mg
$79.0 2023-09-10
Life Chemicals
F5069-0597-5mg
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1171243-87-0
5mg
$69.0 2023-09-10
Life Chemicals
F5069-0597-3mg
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
1171243-87-0
3mg
$63.0 2023-09-10

1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamide 関連文献

1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamideに関する追加情報

Introduction to 1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamide (CAS No. 1171243-87-0)

The compound 1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamide, identified by its CAS number 1171243-87-0, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple fluorine atoms and a pyrazole core suggests a high degree of chemical functionality, which is often leveraged in the design of bioactive molecules.

At the heart of this compound's structure lies a pyrazole moiety, a heterocyclic aromatic ring system known for its broad spectrum of biological activities. Pyrazoles have been extensively studied for their roles in various pharmacological contexts, including anti-inflammatory, antiviral, and anticancer applications. The specific substitution pattern in this compound, particularly the 4-fluorophenyl and 4-fluorophenylmethoxy groups, introduces unique electronic and steric properties that can modulate its interactions with biological targets. These features are critical in determining the compound's efficacy and selectivity in drug-like properties.

The N-(oxolan-2-yl)methyl substituent further enhances the complexity of this molecule, adding a oxygen-rich side chain that can engage in hydrogen bonding or other forms of molecular interaction. This structural feature is particularly relevant in the context of drug design, as it can influence both solubility and binding affinity. The overall architecture of 1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamide positions it as a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of such complex molecules with greater accuracy. These tools have been instrumental in understanding how structural modifications, such as those present in this compound, can impact its pharmacokinetic and pharmacodynamic profiles. The integration of machine learning algorithms has further accelerated the process of identifying promising candidates for experimental validation.

In the realm of drug discovery, fluorinated aromatic compounds are particularly valued for their ability to enhance metabolic stability and binding affinity. The dual fluorine substitution pattern in this molecule is an example of how strategic functionalization can yield compounds with improved pharmacological properties. Such modifications are often guided by insights from structure-activity relationship (SAR) studies, which systematically evaluate how changes in molecular structure correlate with biological activity.

The oxolan ring, also known as an ethylene oxide derivative, introduces an additional layer of complexity to the molecule. This moiety is known for its ability to participate in various biochemical reactions, making it a versatile scaffold for drug development. In particular, oxolane derivatives have been explored for their potential in modulating enzyme activity and receptor interactions. The incorporation of this group into 1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamide suggests that it may exhibit unique mechanisms of action compared to simpler pyrazole-based compounds.

Current research trends indicate that hybrid molecules—combinations of multiple pharmacophoric elements—hold significant promise for addressing complex diseases. The multifaceted nature of 1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamide aligns well with this trend. Its ability to engage multiple targets or pathways simultaneously could provide therapeutic advantages over single-target agents. This concept is particularly relevant in the treatment of multifactorial disorders where polypharmacicity may lead to more comprehensive disease management.

The synthesis and characterization of this compound represent a testament to the progress made in synthetic organic chemistry over recent decades. Advanced synthetic methodologies have made it possible to construct complex molecules with high precision and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in introducing fluorinated aromatic groups into molecular frameworks. These methods not only streamline the synthetic process but also allow for greater control over regioselectivity and stereoselectivity.

Evaluation of 1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamide requires rigorous assessment across multiple parameters, including solubility, stability, and toxicity profiles. In vitro assays are typically employed first to screen for biological activity against relevant targets. If promising results are obtained, further studies may involve animal models to assess efficacy and safety before human clinical trials.

The role of fluorine atoms in medicinal chemistry cannot be overstated. Their presence can significantly alter a molecule's electronic properties, leading to improved binding interactions with biological targets. Additionally, fluorine substitution often enhances metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. These attributes make fluorinated compounds attractive candidates for drug development.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-(4-fluorophenyl)-4-(4-fluorophenyl)methoxy-N-(oxolan-2-yl)methyl-1H-pyrazole-3-carboxamide will play an increasingly important role in addressing unmet medical needs. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these discoveries into safe and effective treatments for patients worldwide.

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